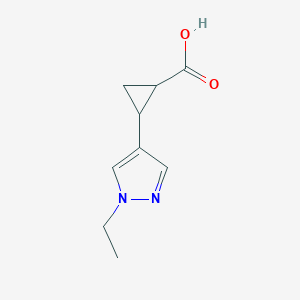

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-ethylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-5-6(4-10-11)7-3-8(7)9(12)13/h4-5,7-8H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZUOFLWPGWTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropane carboxylic acid group. One common method involves the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, followed by alkylation to introduce the ethyl group. The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as an inhibitor of various enzymes involved in cancer pathways. Its unique structure allows it to interact with specific molecular targets, modulating their activity through hydrogen bonding and other interactions.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can inhibit specific cancer-related enzymes, leading to reduced tumor growth in preclinical models. For example, studies have shown that similar pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic role for this compound in oncology .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity, particularly against pathogens responsible for leishmaniasis and malaria. The mechanism of action may involve interference with biochemical pathways essential for the survival of these pathogens.

Case Study: Antileishmanial Activity

In vitro studies have shown that compounds structurally related to 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exhibit potent antileishmanial effects, making them candidates for further drug development .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique cyclopropane and pyrazole structures allow for diverse synthetic pathways.

Synthetic Route Overview:

The synthesis typically involves several steps:

- Formation of the pyrazole ring through hydrazine reaction with a 1,3-dicarbonyl compound.

- Alkylation with ethyl halide.

- Cyclopropanation using diazomethane.

- Carboxylation to introduce the carboxylic acid group.

These steps illustrate its utility in generating various derivatives that can be tailored for specific applications .

Wirkmechanismus

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Pyrazole Substituent Comparisons

Key Findings :

- Replacement of the cyclopropane ring with an acetic acid chain (as in the isopropyl analog) reduces ring strain, likely decreasing reactivity but improving metabolic stability .

Cyclopropane Ring Modifications

Table 2: Cyclopropane Derivative Comparisons

Key Findings :

- The trans-cyano substituent in trans-2-cyanocyclopropanecarboxylic acid increases the acidity of the carboxylic acid group (pKa ~2.5) compared to the ethyl-substituted analog (pKa ~4.5), due to its electron-withdrawing effect .

Ring System Replacements

Table 3: Alternative Ring System Comparisons

Key Findings :

- The oxane ring in 2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid eliminates cyclopropane strain, enhancing conformational flexibility and possibly improving solubility in polar solvents .

- The cyclopropyl-pyrazole hybrid in 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid retains some rigidity but lacks the carboxylic acid’s direct attachment to the cyclopropane, altering electronic properties .

Biologische Aktivität

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a cyclopropane ring fused to a pyrazole moiety with a carboxylic acid functional group. This compound, with the molecular formula CHNO and a molecular weight of 180.20 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor in various pathways, including cancer metabolism.

Chemical Structure and Properties

The structural characteristics of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid contribute significantly to its biological activity. The presence of both the pyrazole and cyclopropane rings enhances its reactivity and allows for specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 1697508-22-7 |

Research indicates that this compound may function as an inhibitor of various enzymes, particularly those involved in cancer pathways. Its mechanism of action likely involves:

- Binding Interactions : The compound can bind to specific proteins or enzymes, modulating their activity through hydrogen bonding and other interactions facilitated by its structural components.

- Enzyme Inhibition : Studies have shown that it can inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, leading to reduced lactate production and inhibition of glycolysis in cancer cells such as MiaPaCa2 pancreatic cancer cells .

Antitumor Properties

The compound has been investigated for its antitumor properties, particularly through its role as an LDH inhibitor. In vitro studies have demonstrated:

- Low nM inhibition of LDHA and LDHB enzymes.

- Sub-micromolar inhibition of lactate production in cancer cell lines, indicating potential efficacy in reducing tumor growth by targeting metabolic pathways .

Other Biological Activities

In addition to antitumor effects, 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has been studied for:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to establish efficacy against specific pathogens.

- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, making it a candidate for further research in inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study reported the synthesis of various pyrazole-based compounds, including 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, followed by biological evaluations that highlighted its potential as an LDH inhibitor .

- High-throughput Screening : Utilizing quantitative high-throughput screening (qHTS), researchers identified this compound among others as a potent inhibitor of LDH activity, emphasizing its role in cancer metabolism .

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation of pre-functionalized pyrazole intermediates. Cyclocondensation reactions using ethyl acetoacetate and phenylhydrazine (as demonstrated for related pyrazole-4-carboxylic acids) can yield the pyrazole core . Subsequent cyclopropanation via Simmons-Smith reagents or transition-metal-catalyzed methods (e.g., using diazo compounds) forms the strained cyclopropane ring. Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions finalizes the carboxylic acid moiety. Purification via column chromatography or recrystallization ensures product integrity .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC/GC-MS : Quantify purity (>95% as per Building Blocks Catalogue data) .

- NMR Spectroscopy : Distinct ¹H-NMR signals for cyclopropane protons (δ 1.0–2.0 ppm, multiplet) and pyrazole protons (δ 7.5–8.5 ppm, singlet for C4-H). ¹³C-NMR confirms the carboxylic acid carbon (δ ~170 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Elemental Analysis : Matches calculated C, H, N, O percentages .

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

Polar aprotic solvents (e.g., ethyl acetate, DCM/MeOH mixtures) are effective for recrystallization. Reverse-phase C18 columns with acetonitrile/water gradients are suitable for HPLC purification, leveraging the compound’s moderate polarity .

Advanced Research Questions

Q. What strategies address discrepancies in cyclopropane ring stability during synthetic optimization?

Cyclopropane ring strain can lead to unintended ring-opening or isomerization. Mitigation strategies include:

- Low-Temperature Synthesis : Reduces thermal degradation during cyclopropanation .

- Steric Shielding : Introducing bulky substituents (e.g., trifluoromethyl groups, as in ) stabilizes the ring .

- Computational Modeling : Density Functional Theory (DFT) predicts strain energy and guides substituent selection .

- In-Situ Monitoring : Real-time FT-IR or Raman spectroscopy detects intermediates and optimizes reaction conditions .

Q. How does the electronic environment of the pyrazole ring influence the compound’s reactivity?

The pyrazole’s electron-deficient C4 position enhances electrophilic substitution reactivity. Substituents like the ethyl group at N1 (electron-donating) modulate resonance effects, altering acidity of the carboxylic acid moiety. Comparative ¹H-NMR studies with analogs (e.g., 1-methylpyrazole derivatives) reveal electronic perturbations via chemical shift deviations .

Q. How can intermolecular interactions in crystalline form be systematically studied?

- Single-Crystal XRD : Resolves hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking between pyrazole rings. SHELX software (e.g., SHELXL for refinement) ensures structural accuracy .

- Thermal Analysis (DSC/TGA) : Correlates crystallinity with thermal stability .

- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., C-H···O bonds) using crystallographic data .

Q. How to resolve conflicting spectral data for cyclopropane-containing derivatives?

Discrepancies in NMR or XRD data may arise from dynamic effects (e.g., ring puckering) or polymorphism. Strategies include:

- Variable-Temperature NMR : Identifies conformational exchange broadening .

- Powder XRD : Detects polymorphic forms missed in single-crystal studies .

- Cross-Validation with Analogues : Compare data from structurally related compounds (e.g., 2-trifluoromethylcyclopropane-1-carboxylic acid in ) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.